molecular formula C14H8Cl2I2O2 B14917590 4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde

4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde

Cat. No.: B14917590
M. Wt: 532.9 g/mol
InChI Key: NPQLUJFGMJOAEA-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is a chemical compound characterized by the presence of dichlorobenzyl and diiodobenzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the reaction of 2,4-dichlorobenzyl alcohol with 3,5-diiodobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 4-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 2,4-Dichlorobenzaldehyde

Uniqueness

4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the presence of both dichlorobenzyl and diiodobenzaldehyde groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C14H8Cl2I2O2

Molecular Weight

532.9 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3,5-diiodobenzaldehyde

InChI

InChI=1S/C14H8Cl2I2O2/c15-10-2-1-9(11(16)5-10)7-20-14-12(17)3-8(6-19)4-13(14)18/h1-6H,7H2

InChI Key

NPQLUJFGMJOAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2I)C=O)I

Origin of Product

United States

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